3,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
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Overview
Description
3,5-Dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is an organic compound known for its intriguing chemical structure and versatile applications in various fields. This compound features a benzamide core substituted with a 3,5-dimethyl group, connected to a 2-[(6-phenylpyridazin-3-yl)oxy]ethyl moiety. Such a combination grants the molecule unique chemical properties, making it a subject of interest in chemistry and pharmaceutical research.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the preparation of the 3,5-dimethylbenzoic acid derivative. This derivative undergoes a coupling reaction with 2-[(6-phenylpyridazin-3-yl)oxy]ethylamine, utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled temperatures to form the desired amide bond.
Industrial Production Methods
For large-scale production, the process may be optimized using automated synthesizers and continuous flow reactors to enhance yield and purity. Industrial conditions would involve strict temperature controls, an inert atmosphere to prevent side reactions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions
Oxidation: : Can undergo mild oxidation to introduce functional groups or modify existing ones.
Reduction: : Can be reduced under suitable conditions to alter its functional groups.
Substitution: : Likely to undergo nucleophilic or electrophilic substitution due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC (pyridinium chlorochromate) under anhydrous conditions.
Reduction: : Employing reducing agents like LiAlH4 (lithium aluminum hydride) in dry ether.
Substitution: : Reactions with halides or other electrophiles in the presence of bases or acids to facilitate the substitution.
Major Products
Depending on the type of reaction, products may include various functionalized derivatives of the original compound, such as hydroxylated, halogenated, or deaminated analogs.
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of physiological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Scientific Research Applications
3,5-Dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is used in numerous fields including:
Chemistry: : Investigated for its reactivity and interaction with different reagents.
Biology: : Studied for its potential as a bioactive molecule that can interact with biological macromolecules.
Medicine: : Explored for potential pharmaceutical applications, possibly as a precursor or active ingredient in drug formulations.
Industry: : May be used in the synthesis of specialty chemicals and materials due to its unique properties.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-12-16(2)14-18(13-15)21(25)22-10-11-26-20-9-8-19(23-24-20)17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWGPVGAOJADLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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